5-Undecyl-3,4-dihydro-2H-1,4-benzodiazepin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Undecyl-3,4-dihydro-2H-1,4-benzodiazepin-2-one is a derivative of the 1,4-benzodiazepine family, which is known for its wide range of biological activities and therapeutic applications. This compound features a benzodiazepine core structure with an undecyl side chain, which may influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Undecyl-3,4-dihydro-2H-1,4-benzodiazepin-2-one typically involves the condensation of an appropriate benzodiazepine precursor with an undecyl halide under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-Undecyl-3,4-dihydro-2H-1,4-benzodiazepin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the benzodiazepine core or the undecyl side chain.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents on the benzodiazepine ring or the side chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of benzodiazepine derivatives.
Scientific Research Applications
5-Undecyl-3,4-dihydro-2H-1,4-benzodiazepin-2-one has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex benzodiazepine derivatives.
Biology: The compound is studied for its potential biological activities, such as anxiolytic, anticonvulsant, and sedative effects.
Medicine: Research is ongoing to explore its therapeutic potential in treating conditions like anxiety, epilepsy, and insomnia.
Industry: It may be used in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of 5-Undecyl-3,4-dihydro-2H-1,4-benzodiazepin-2-one involves its interaction with the gamma-aminobutyric acid (GABA) receptor-ionophore complex. By binding to specific sites on the GABA-A receptor, the compound enhances the inhibitory effects of GABA, leading to increased chloride ion influx and hyperpolarization of neurons. This results in the sedative, anxiolytic, and anticonvulsant effects commonly associated with benzodiazepines.
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine with anxiolytic and anticonvulsant properties.
Midazolam: Another benzodiazepine used for its sedative and anesthetic effects.
Alprazolam: Commonly used for its anxiolytic and antidepressant properties.
Uniqueness
5-Undecyl-3,4-dihydro-2H-1,4-benzodiazepin-2-one is unique due to its undecyl side chain, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other benzodiazepines. This structural variation can influence its solubility, bioavailability, and interaction with biological targets, potentially leading to novel therapeutic applications.
Properties
CAS No. |
917610-52-7 |
---|---|
Molecular Formula |
C20H30N2O |
Molecular Weight |
314.5 g/mol |
IUPAC Name |
5-undecyl-1,3-dihydro-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C20H30N2O/c1-2-3-4-5-6-7-8-9-10-14-18-17-13-11-12-15-19(17)22-20(23)16-21-18/h11-13,15H,2-10,14,16H2,1H3,(H,22,23) |
InChI Key |
MWJGTJIQMGAFJX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC1=NCC(=O)NC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.